4,4,6-Trimethyl-1,3,2-dioxaborinane

Catalog No.
S3465411
CAS No.
23894-82-8
M.F
C6H12BO2
M. Wt
126.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4,6-Trimethyl-1,3,2-dioxaborinane

CAS Number

23894-82-8

Product Name

4,4,6-Trimethyl-1,3,2-dioxaborinane

Molecular Formula

C6H12BO2

Molecular Weight

126.97 g/mol

InChI

InChI=1S/C6H12BO2/c1-5-4-6(2,3)9-7-8-5/h5H,4H2,1-3H3

InChI Key

KZAMKXKKAYRGLP-UHFFFAOYSA-N

SMILES

[B]1OC(CC(O1)(C)C)C

Canonical SMILES

[B]1OC(CC(O1)(C)C)C

4,4,6-Trimethyl-1,3,2-dioxaborinane is a six-membered cyclic boronic ester, also known as Methylpentanediolborane (MPBH). It functions as a hydroborating and borylating agent for synthesizing organoboronate esters, which are critical precursors for carbon-carbon bond formation, particularly in Suzuki-Miyaura cross-coupling reactions. A key procurement-relevant attribute of this reagent is its notable stability compared to other dialkoxyboranes, which simplifies handling and storage protocols in both laboratory and process chemistry environments. [REFS-1, REFS-2]

Research Fit

1
Benchmark cyclic dialkoxyborane Six-membered ring design with reported air- and chromatography-stability for direct use of boronic ester products.
2
Transition-metal-catalyzed borylation and hydroboration Supports Rh(I), Pd(0), and Ni(0) catalytic cycles through borane-hydrogen oxidative addition.
3
Cost-effective process-scale sourcing Prepared in a single step from commodity 2-methyl-2,4-pentanediol; supports in-house preparation workflows.

Direct substitution with more common borylation reagents like pinacolborane (H-BPin) or catecholborane is often unsuitable due to significant differences in stability, reactivity, and the properties of the resulting boronic ester products. Catecholborane's high reactivity is coupled with moisture sensitivity, complicating handling. While pinacolborane offers better stability, 4,4,6-trimethyl-1,3,2-dioxaborinane provides a distinct combination of high stability and effective reactivity for specific substrate classes, such as electron-rich aryl halides. [1] This specific reactivity profile means that substituting it can lead to lower yields, the formation of difficult-to-remove byproducts, or complete reaction failure, making the choice of borane reagent a critical process parameter rather than a generic component swap.

Substitution Risk

Target
4,4,6-Trimethyl-1,3,2-dioxaborinane (MPBH)
Six-membered ring; moderate steric demand; boronic esters reported stable to air and chromatography.
Comparator
Pinacolborane (PinBH)
Catecholborane (HBcat)
PinBH esters may show lower transmetalation reactivity and require forcing conditions. HBcat is moisture-sensitive and esters may protodeboronate.
Risk
Generic substitution may reduce yield with challenging substrates and erode process economy through additional purification steps.
Steric profile and Lewis acidity differ profoundly; reactivity advantage may not transfer without quantitative verification.

Enhanced Reagent Stability for Simplified Handling and Process Robustness

Early characterization identified 4,4,6-trimethyl-1,3,2-dioxaborinane as a particularly stable dialkoxyborane, a feature that contrasts with the known moisture sensitivity of catecholborane and the moderate stability of pinacolborane, which often requires storage at 2-8°C under an inert atmosphere. [REFS-1, REFS-2] The six-membered ring structure of the target compound contributes to greater thermodynamic stability compared to five-membered ring analogues like pinacolborane. [2] This inherent stability simplifies handling and storage, reducing the need for strictly anhydrous or anaerobic conditions for certain applications and minimizing reagent degradation over time.

Evidence DimensionReagent Stability and Handling Requirements
Target Compound DataCharacterized as an exceptionally stable dialkoxyborane suitable for routine handling.
Comparator Or BaselinePinacolborane: Requires storage at 2-8°C and protection from moisture. Catecholborane: Highly moisture-sensitive.
Quantified DifferenceQualitatively higher stability, leading to less stringent handling and storage protocols compared to common alternatives.
ConditionsStandard laboratory and process chemistry storage and handling.

Enhanced stability reduces reagent waste, improves reproducibility, and lowers the operational burden associated with stringent inert-atmosphere techniques.

Hydroboration reactivity
Head-to-head
73% yield vs. 0% for PinBH; 14× rate acceleration
Supports synthetic access to vinylboronates where pinacolborane is unreactive.
Zr-catalyzed; propargyl bromide substrate. Method context.

Superior Yields in Palladium-Catalyzed Borylation of Electron-Rich Aryl Halides

In the palladium-catalyzed borylation of electron-rich aryl halides, 4,4,6-trimethyl-1,3,2-dioxaborinane demonstrates superior performance over pinacolborane. For the borylation of 4-iodoanisole using a [PdCl2(dppf)] catalyst system, the target compound provided the corresponding boronic ester in 98% isolated yield. Under similar palladium-catalyzed conditions, reactions with pinacolborane often require stronger bases or specialized ligands to achieve comparable efficiency with such activated substrates. [REFS-1, REFS-2]

Evidence DimensionIsolated Yield (%)
Target Compound Data98% (for 4-iodoanisole)
Comparator Or BaselinePinacolborane (often requires more forcing conditions or complex catalyst systems for equivalent substrates).
Quantified DifferenceAchieves near-quantitative yield under simple, mild conditions where pinacolborane can be less effective.
ConditionsPdCl2(dppf) catalyst, Et3N base, dioxane, 80 °C, 16 h.

For the synthesis of boronic ester intermediates from valuable, electron-rich aromatic systems, this reagent provides a more efficient and reliable route, maximizing yield and simplifying process optimization.

Aryl borylation scope
Head-to-head
Aryl iodides + bromides: 60–95% with PdCl₂(PPh₃)₂. PinBH: iodides only with specialized ligand.
Expanded substrate scope with accessible Pd catalyst; may reduce procurement complexity.
PdCl₂(PPh₃)₂, Et₃N, dioxane, 80 °C. Eur. J. Org. Chem. 2008.

Facilitates Simpler Purification of Resulting Boronic Ester Products

The use of 4,4,6-trimethyl-1,3,2-dioxaborinane leads to the formation of boronic esters that are described as stable and easily purified, often by simple silica gel chromatography. [1] This is a significant process advantage over reactions that may produce pinacol boronic esters alongside byproducts like pinacol, which can be difficult to remove via standard chromatography due to its physical properties, sometimes necessitating recrystallization or specialized purification techniques. The straightforward purification of methylpentanediol-derived esters reduces downstream processing time and solvent consumption.

Evidence DimensionPurification Method Requirement
Target Compound DataProducts are amenable to simple purification by silica gel column chromatography.
Comparator Or BaselinePinacol-derived esters can require more complex purification (e.g., recrystallization) to remove pinacol byproduct.
Quantified DifferenceQualitative improvement in process simplicity and efficiency by avoiding difficult separations.
ConditionsStandard laboratory and pilot-scale synthesis workup.

This simplifies the overall synthetic workflow, reducing the time, cost, and complexity associated with isolating pure boronic ester intermediates for subsequent steps.

Ni-catalyzed borylation
Class-level
Aryl chlorides borylated with NiCl₂(dppp)/MPBH; σ-bond metathesis mechanism confirmed.
Enables aryl chloride feedstock use; Ni catalyst cost reported lower than Pd.
Electron-deficient substrates. Data to verify for specific scope.
One-pot Suzuki sequence
Cross-study
82% biaryl yield without intermediate purification
Supports streamlined parallel synthesis; eliminates chromatography step.
CsF activation, mild temperature. Eur. J. Org. Chem. 2008.
Reagent cost and scalability
Class-level
Prepared from commodity diol (~$2–5/kg); >85% yield at multi-gram scale.
Lower precursor cost may support process-scale procurement decisions.
In-house preparation protocol available; supplier pricing context-dependent.

Synthesis of Pharmaceutical Intermediates from Electron-Rich Heterocycles

Where the starting material is an expensive or sensitive electron-rich aryl or heteroaryl halide, the high-yield borylation enabled by this reagent is critical for maximizing the conversion to the desired boronic ester intermediate, preserving valuable material. [1]

Process Development Requiring Robust and Easily Handled Reagents

In scale-up and process development environments where operational simplicity and reagent stability are paramount, the superior stability of this compound over alternatives like catecholborane reduces the need for specialized handling equipment and minimizes the risk of batch failure due to reagent decomposition. [2]

Workflows Demanding Simplified Product Isolation

For synthetic routes where the boronic ester product requires high purity and straightforward isolation, using this reagent avoids the purification challenges associated with pinacol byproducts, streamlining the path to the final active pharmaceutical ingredient or advanced material. [1]

Application Fit

Application
Selection Property
Validation Focus
Hydroboration of challenging alkynes
Reactivity with propargyl systems
Yield and rate vs. pinacolborane on target substrate
Pd-catalyzed aryl bromide/iodide borylation
Compatibility with standard phosphine ligands
Catalyst cost and one-pot Suzuki sequence efficiency
Ni-catalyzed aryl chloride borylation
Steric accessibility for σ-bond metathesis
Feedstock cost reduction; catalyst system robustness
In-house reagent preparation
Commodity diol precursor supply chain
Preparation yield and batch storage stability

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